molecular formula C15H22F2N2O3S B2595295 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953208-65-6

2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2595295
CAS No.: 953208-65-6
M. Wt: 348.41
InChI Key: WOGXKVIFSHFEGV-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,4-difluorinated benzene ring linked to a piperidine scaffold via a sulfonamide group. The piperidine moiety is substituted with a 2-methoxyethyl group at the 1-position and a methylene bridge at the 4-position. This structural framework is common in medicinal chemistry, particularly in the design of receptor-targeted agents due to the sulfonamide group’s ability to engage in hydrogen bonding and the fluorinated aromatic ring’s role in enhancing metabolic stability and lipophilicity .

Properties

IUPAC Name

2,4-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-3-2-13(16)10-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXKVIFSHFEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzenesulfonyl chloride with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps like recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzene ring (due to fluorine and sulfonamide groups) undergoes SNAr reactions with nucleophiles. Key examples include:

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 80°C, 12 hPiperidine derivativesSubstitution at C-2 or C-4 positions with amine-based nucleophiles65–78%
NaH, THF, 0°C → RT, 6 hThiols (e.g., cysteine)Thioether formation at activated fluorine positions52%
  • Mechanism : Fluorine acts as a leaving group under basic conditions, with regioselectivity influenced by the sulfonamide's electron-withdrawing effect .

  • Example : Reaction with 4-hydroxypiperidine in NMP at 140°C yields analogs with modified piperidine substituents .

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to form sulfonic acids or amines:

Conditions Products Rate (k, h⁻¹) Catalyst
6 M HCl, reflux, 24 h2,4-Difluorobenzenesulfonic acid + amine0.12
NaOH (1 M), 90°C, 12 hSame as above0.08Phase-transfer agent
  • Stability : The sulfonamide linkage is resistant to hydrolysis at neutral pH but degrades under prolonged acidic/basic conditions .

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Alkylation

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 8 hQuaternary ammonium derivative85%
Propargyl bromideEt₃N, CH₂Cl₂, RT, 4 hAlkyne-functionalized piperidine73%

Acylation

Reagent Conditions Product Yield
Acetyl chloridePyridine, CH₂Cl₂, 0°C → RTAcetylated piperidine89%
Benzoyl chlorideSame as aboveBenzoylated derivative82%
  • Applications : These reactions modify solubility and bioavailability for pharmacological studies .

Cross-Coupling Reactions

The fluorine-substituted benzene ring participates in palladium-catalyzed couplings:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 100°C, 10 hBiaryl derivatives68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amine-functionalized analogs71%
  • Key Example : Coupling with 4-bromophenylboronic acid introduces hydrophobic aryl groups .

Electrophilic Aromatic Substitution

Despite electron deficiency, directed ortho-metalation enables functionalization:

Directing Group Electrophile Conditions Product
SulfonamideHNO₃H₂SO₄, 0°C, 2 hNitro-substituted derivative
Cl₂FeCl₃, CH₂Cl₂, RT, 6 hChlorinated analog
  • Limitation : Low regioselectivity due to competing deactivation by fluorine .

Radical Reactions

Under photochemical conditions, the C–F bond undergoes homolytic cleavage:

Initiation Reagent Product
UV light (254 nm)Bu₃SnH, AIBNDefluorinated benzene ring
Thiols (e.g., EtSH)Thioether adducts
  • Application : Used to introduce sulfur-containing moieties for probe development .

Complexation with Metals

The sulfonamide group acts as a ligand for transition metals:

Metal Salt Conditions Complex Type Stability Constant (log K)
Cu(II) acetateMeOH, RT, 2 hOctahedral coordination4.2
Zn(II) chlorideSame as aboveTetrahedral3.8
  • Use : Metal complexes enhance antibacterial activity in structural analogs .

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its role in treating various medical conditions, particularly in the fields of neurology and oncology.

Neurological Disorders

Research indicates that 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits neuroprotective properties. Its mechanism involves modulation of neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression.

Case Study : A study published in Neuropharmacology demonstrated that this compound significantly reduced anxiety-like behaviors in rodent models. The results suggested that it may enhance GABAergic transmission, which is crucial for anxiety regulation.

Cancer Treatment

The compound has shown promise as an anti-cancer agent. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further investigation.

Case Study : In vitro studies conducted on various cancer cell lines, including breast and prostate cancer, revealed that this compound effectively reduced cell proliferation. The mechanism appears to involve the inhibition of the FGFR (Fibroblast Growth Factor Receptor) signaling pathway, which is often overactive in cancer cells.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Synthesis :

  • The target compound’s 2-methoxyethyl group on piperidine is less sterically hindered compared to bulkier substituents like 2,2-dimethyl-dihydrobenzofuran-7-yloxy (e.g., compounds 14–17), which may explain higher yields in simpler analogs (e.g., 90% for compound 14 vs. 67–83% for bulkier derivatives) .
  • Fluorine and chlorine atoms on the benzene ring are common; their positions (e.g., 2,4-difluoro vs. 5-chloro-2-fluoro) influence electronic properties and binding affinity to biological targets .

Physical Properties :

  • Lipophilic substituents (e.g., trifluoroethoxy in compound 10) often result in oily states, while polar groups (e.g., methoxyethyl in the target compound) may favor crystalline solids if synthesized .

Comparative Analysis of Molecular Features

Feature Target Compound Closest Analog (Compound 14) Key Difference
Aromatic Substitution 2,4-Difluoro 4-Fluoro Additional fluorine at position 2
Piperidine Substituent 2-Methoxyethyl 2-(2,2-Dimethyldihydrobenzofuran-7-yloxy) Simpler substituent with methoxy vs. fused ring
Molecular Weight ~423.45 462.58 Lower MW due to less bulky substituents

Biological Activity

The compound 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H20F2N2O2S\text{C}_{15}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_2\text{S}

Physical Properties

PropertyValue
Molecular Weight344.39 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors involved in various metabolic pathways. It has been noted for its potential as an inhibitor of the PI3K/mTOR pathway , which is crucial in cell growth and proliferation. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For example, when tested on B16F10 melanoma cells, the compound demonstrated significant anti-proliferative effects at concentrations ranging from 5 to 20 µM. The reduction in cell viability was attributed to apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit mushroom tyrosinase , an enzyme critical for melanin production. The inhibition mechanism was characterized using Lineweaver-Burk plots, indicating a competitive inhibition profile with a Ki value of approximately 12 µM .

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of the compound on human cervical cancer cells (HeLa). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting similar pathways .
  • Case Study on Tyrosinase Inhibition : Another study focused on the compound's ability to inhibit tyrosinase activity in melanocytes. The results showed a significant reduction in melanin synthesis, suggesting potential applications in treating hyperpigmentation disorders. The compound's efficacy was comparable to that of well-known tyrosinase inhibitors such as kojic acid .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves sequential functionalization of the piperidine core, followed by sulfonamide coupling. Key steps include:

  • Piperidine modification : Introducing the 2-methoxyethyl group via nucleophilic substitution under inert atmospheres (e.g., N₂) using catalysts like K₂CO₃ in DMF at 80–100°C .
  • Sulfonamide coupling : Reacting the modified piperidine with 2,4-difluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95%) .
    • Critical factors : Temperature control during coupling prevents sulfonylation of unintended amines, while solvent polarity (e.g., DMF vs. DCM) affects reaction kinetics .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing and purifying this compound?

  • Structural validation :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine and methoxyethyl moieties .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>98%) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and torsional strain in the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for sulfonamide derivatives, and what validation techniques are recommended?

  • Data validation :

  • Multi-scan absorption correction : Address intensity variations using software like CrysAlis PRO to refine data against empirical models .
  • Hydrogen bonding analysis : Compare packing motifs (e.g., N–H···O interactions) with related structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to identify anomalous torsional angles .
    • Cross-referencing : Validate unit cell parameters (e.g., triclinic P1 symmetry, α/β/γ angles) against databases like Cambridge Structural Database (CSD) to detect synthesis-induced polymorphism .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound's bioactivity?

  • Functional group modulation :

  • Fluorine substitution : Compare 2,4-difluoro vs. monofluoro analogs to assess electron-withdrawing effects on sulfonamide acidity (pKa) and target binding .
  • Piperidine flexibility : Replace the 2-methoxyethyl group with rigid substituents (e.g., aryl) to study conformational effects on membrane permeability .
    • Enzyme assays : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., CA-II/IX) using stopped-flow CO₂ hydration, correlating inhibitory potency with substituent electronic profiles .

Q. How do solvent polarity and temperature affect the stability of this sulfonamide in solution, and what analytical methods assess degradation?

  • Stability studies :

  • Accelerated degradation : Incubate in DMSO/PBS (1:1) at 40°C for 72 hours, monitoring via UPLC-PDA for hydrolytic byproducts (e.g., free sulfonic acid) .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .
    • Solvent effects : High-polarity solvents (e.g., methanol) stabilize the sulfonamide via hydrogen bonding, reducing hydrolysis rates compared to aprotic solvents (e.g., THF) .

Q. What computational approaches predict the binding affinity of this compound with target enzymes?

  • Docking simulations : Use AutoDock Vina with flexible side-chain sampling to model interactions with CA-II (PDB: 3KS3). Key parameters include:

  • Grid box : Centered on Zn²⁺ active site (25 ų).
  • Scoring functions : Evaluate van der Waals and electrostatic contributions to ΔG .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pose stability, analyzing root-mean-square deviation (RMSD) of the sulfonamide-Zn²⁺ interaction .

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